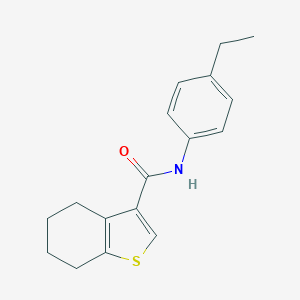

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Beschreibung

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene carboxamide derivative characterized by a tetrahydrobenzothiophene core substituted with a carboxamide group at position 3 and a 4-ethylphenyl moiety at the amide nitrogen. This compound belongs to a broader class of thiophene-3-carboxamide derivatives, which are studied for their diverse pharmacological activities, including antimicrobial, antifungal, and receptor-modulating properties . The ethyl group on the phenyl ring distinguishes it from analogs with methyl, methoxy, or halogen substituents, influencing its electronic and steric properties.

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-2-12-7-9-13(10-8-12)18-17(19)15-11-20-16-6-4-3-5-14(15)16/h7-11H,2-6H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDOACLYLULTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Sulfur-Mediated Cyclization

Dimethyl(thiodimethyl)sulfonium tetrafluoroborate serves as an electrophilic thiomethyl source for cyclizing 2-alkynylthioanisoles. This method, developed by Huang et al., achieves high yields (up to 99%) under mild conditions (room temperature, dichloromethane solvent). The reaction proceeds via thiomethyl group transfer, forming a thiiranium intermediate that undergoes ring closure to yield the benzothiophene core. Gram-scale syntheses have demonstrated scalability without significant yield loss.

Reaction Scheme

Alternative Cyclization Approaches

Copper-catalyzed halogenocyclization using sodium halides (e.g., NaCl, NaBr) provides halogenated benzothiophenes, which can be further functionalized. However, this method requires transition metal catalysts and generates stoichiometric waste, limiting its industrial applicability.

Optimization Strategies for Industrial Production

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (50–80°C) accelerate cyclization but risk decomposition; thus, controlled heating (40–50°C) is preferred.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in amidation steps, reducing reaction times from 24 hours to 6–8 hours. Copper iodide (CuI) acts as a co-catalyst, facilitating oxidative addition steps in thiazole synthesis.

Analytical Validation and Purity Control

Chromatographic Methods

Analyse Chemischer Reaktionen

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It can be used in studies related to enzyme inhibition, receptor binding, and as a probe for investigating biological pathways.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Donating Groups : Methoxy and methyl substituents (e.g., in compounds) enhance antibacterial activity, likely by increasing electron density on the aromatic system, improving interaction with microbial targets .

- Halogen Substitutions : Fluorine () and chlorine () improve stability and binding affinity via electronegativity and hydrophobic interactions.

Physicochemical and Crystallographic Properties

- Crystallography : The fluorophenyl-methoxyphenyl derivative () was structurally characterized, revealing planar benzothiophene cores and hydrogen-bonding networks critical for crystal packing .

- Hirshfeld Surface Analysis: For 2-amino-N-(2-fluorophenyl) analogs (), intermolecular interactions (e.g., C–H···O, N–H···S) dominate, influencing solubility and stability .

Pharmacological Targets

- Dopamine D1 Receptor Modulation : CID 2862078, a tert-butyl-containing analog (), acts as a positive allosteric modulator, suggesting that N-(4-ethylphenyl) derivatives with similar substituents may target CNS receptors .

Biologische Aktivität

N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂OS |

| Molecular Weight | 284.41 g/mol |

| CAS Number | 932841-61-7 |

| Structure | Chemical Structure |

Research indicates that N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exert its biological effects through various mechanisms:

- Antiviral Activity : The compound has been studied for its potential as an antiviral agent. In vitro studies have shown that it can inhibit viral replication by interfering with viral polymerases and other essential enzymes .

- Antimicrobial Properties : Preliminary data suggest that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound's structure may contribute to its ability to disrupt microbial cell walls or inhibit metabolic pathways .

- Cytotoxicity : The cytotoxic effects of the compound have been evaluated in various cell lines. It demonstrated selective toxicity towards certain cancer cell lines while showing lower toxicity towards normal cells, indicating a potential for targeted cancer therapy .

Antiviral Activity

A study published in MDPI examined the antiviral properties of various heterocyclic compounds, including N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The compound showed significant activity against the hepatitis C virus (HCV) with an effective concentration (EC50) value of approximately 0.35 μM. This suggests a robust antiviral potential that warrants further investigation into its mechanism of action and therapeutic applications .

Antimicrobial Studies

In a high-throughput screening assay targeting Mycobacterium tuberculosis, N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited promising inhibitory activity. The compound achieved an IC50 value of 2.1 μg/mL against M. tuberculosis, demonstrating its potential as an anti-tubercular agent .

Cytotoxicity Evaluation

The cytotoxic effects were assessed using Vero cells as a model system. The compound displayed a selectivity index (SI) greater than 10 when compared to its cytotoxic effects on normal human cells, indicating a favorable therapeutic window for further development as an anticancer agent .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.